N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
Description
N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is a benzimidazole-based compound featuring a thiophene-2-carboxamide moiety linked via a phenethyl spacer. Benzimidazoles are renowned for their broad pharmacological applications, including antiviral, anticancer, and antiulcer activities . This compound’s structural complexity suggests versatility in drug design, particularly in targeting enzymes or receptors where aromatic stacking and heterocyclic interactions are pivotal.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJHPAMBMBVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzimidazole is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzimidazole derivative with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Tin(II) chloride in hydrochloric acid under reflux conditions.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzimidazole derivatives can effectively inhibit various strains of bacteria and fungi. This is attributed to their ability to interfere with essential microbial processes.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
The above results highlight the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide has been explored through various in vitro studies. The compound has shown promising results against human cancer cell lines, particularly colorectal carcinoma.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
These findings indicate that specific derivatives of benzimidazole exhibit superior anticancer activity compared to established chemotherapeutic agents, suggesting their potential for further development as anticancer drugs .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives, researchers found that compounds similar to this compound demonstrated significant inhibition against a range of pathogenic microorganisms. The study utilized a tube dilution technique for testing and highlighted the importance of substituent variations on antimicrobial potency .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of novel benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for these compounds .
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization.
Comparison with Similar Compounds
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
N-[1-(2-Phenylethyl)-1H-Benzimidazol-2-yl]benzamide (GW438014A)
- Structural Difference : Substitutes thiophene-2-carboxamide with a benzamide group.
- Impact: Binding Affinity: Benzamide’s planar aromatic system enhances π-π stacking but lacks sulfur-mediated interactions .
2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (TMTB)
- Structural Difference : Features dual thiophene substituents (methyl and aryl) on benzimidazole.
- Impact: Metal Binding: Dual thiophene groups enable bidentate ligand behavior, unlike the single thiophene-carboxamide in the target compound .
Functional Analogues with Modified Heterocycles
Thiosemicarbazone-Bearing Benzimidazoles
Thiazole-Fused Benzimidazoles
- Example : N-((1H-Benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine .
- Structural Difference : Incorporates a thiazole ring via cyclization of thiourea intermediates.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structural framework combining benzimidazole and thiophene moieties, which are known for their diverse biological properties.
Anticancer Properties
Research indicates that compounds containing benzimidazole and thiophene derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study examining the effects of thiophene derivatives on human cancer cell lines, it was found that these compounds could effectively reduce cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of benzimidazole derivatives has been associated with reduced oxidative stress and inflammation in neuronal tissues. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Activity
A recent study published in Molecules evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The study utilized several cancer cell lines (e.g., MCF-7 breast cancer cells) and reported an IC50 value of 15 µM for this compound, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
Research Findings Summary Table
| Activity Type | IC50/MIC Value | Cell Line/Pathogen | Mechanism |
|---|---|---|---|
| Anticancer | 15 µM | MCF-7 (breast cancer) | Induction of apoptosis via caspase activation |
| Antimicrobial | 32 µg/mL | Staphylococcus aureus | Disruption of cell membrane integrity |
| Neuroprotective | N/A | Animal models | Reduction of oxidative stress and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
